

Dichotomine B: A Technical Guide on its Discovery, Natural Source, and Bioactivity

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Compound of Interest

Compound Name: *Dichotomine B*

Cat. No.: *B15589489*

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Abstract

Dichotomine B, a β -carboline alkaloid, has emerged as a compound of significant interest within the scientific community due to its potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery of **Dichotomine B**, its natural source, and detailed insights into its biological activities. The document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the signaling pathways it modulates. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Discovery and Natural Source

Dichotomine B was first identified as a constituent of the roots of *Stellaria dichotoma* L. var. *lanceolata* Bge, a plant belonging to the Caryophyllaceae family.^[1] This plant has a history of use in traditional Asian medicine for treating various ailments, including fever, inflammation, and infections.^{[2][3]} The discovery of **Dichotomine B** was the result of systematic phytochemical investigations aimed at identifying the bioactive compounds responsible for the medicinal properties of *Stellaria dichotoma*. It is classified as a β -carboline alkaloid.^[1]

Physicochemical Properties

While detailed physicochemical data is dispersed across various studies, some key properties of **Dichotomine B** have been reported.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₅ N ₃ O ₄	[4]
Molecular Weight	325.32 g/mol	[4]
Class	β-Carboline Alkaloid	[1]

Biological Activity and Mechanism of Action

Dichotomine B has demonstrated significant anti-inflammatory and neuroprotective activities, primarily investigated in cellular models of neuroinflammation.

Anti-Neuroinflammatory Effects

Studies have shown that **Dichotomine B** can attenuate the neuroinflammatory response in lipopolysaccharide (LPS) and adenosine triphosphate (ATP)-induced BV2 microglia.[1][5] This is a widely used in vitro model to mimic neuroinflammatory conditions. Treatment with **Dichotomine B** has been observed to improve the morphology of these activated microglia.[1]

Quantitative Bioactivity Data

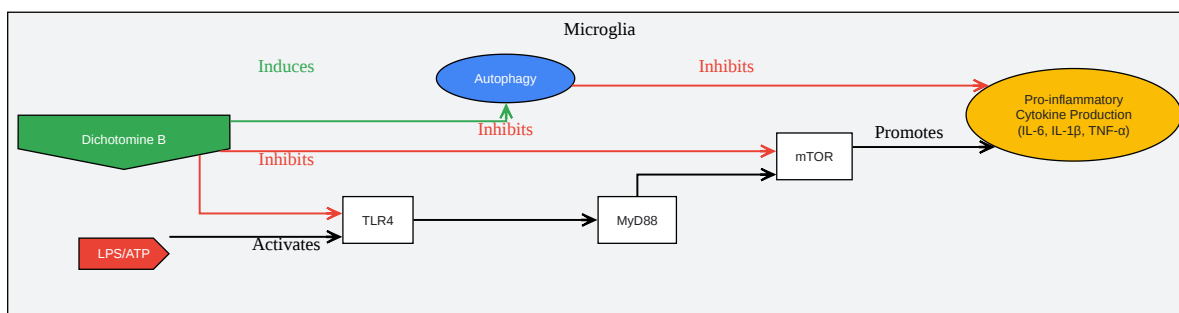
The anti-inflammatory potency of **Dichotomine B** has been quantified through various assays. The following table summarizes the available IC₅₀ values, which represent the concentration of **Dichotomine B** required to inhibit a specific biological process by 50%.

Biological Activity	Cell Line	IC50 Value	Reference
Inhibition of Nitric Oxide (NO) Production	RAW 264.7 macrophages	11.3 to 19.3 μ M (for a group of related β -carboline alkaloids)	[6][7]
Inhibition of IL-6 Production	LPS/ATP-induced BV2 microglia	Data not available	
Inhibition of IL-1 β Production	LPS/ATP-induced BV2 microglia	Data not available	
Inhibition of TNF- α Production	LPS/ATP-induced BV2 microglia	Data not available	

Note: Specific IC50 values for cytokine inhibition in BV2 cells were not explicitly found in the provided search results. The value for NO inhibition is for a group of related compounds from the same plant source.

Signaling Pathway Modulation

The mechanism underlying the anti-neuroinflammatory effects of **Dichotomine B** involves the modulation of key signaling pathways. Research indicates that **Dichotomine B** exerts its effects by regulating the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-mammalian target of rapamycin (mTOR) signaling pathway.[5] It has also been shown to induce autophagy, a cellular process for degrading and recycling cellular components, which can play a protective role in neurodegenerative diseases.[1]



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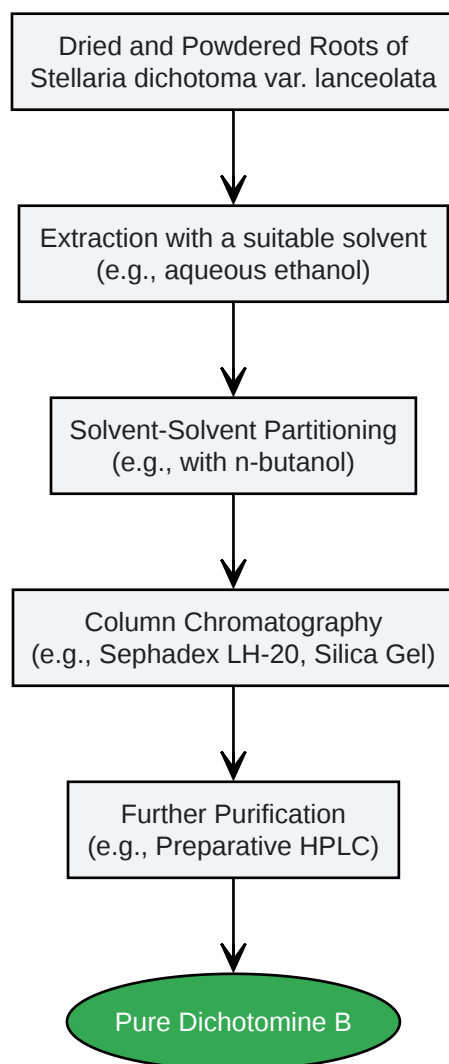
Caption: Signaling pathway of **Dichotomine B** in attenuating neuroinflammation.

Experimental Protocols

This section provides an overview of the methodologies used to investigate **Dichotomine B**.

Isolation and Purification of Dichotomine B

A detailed, step-by-step protocol for the isolation of **Dichotomine B** is not readily available in the public domain. However, the general procedure for isolating β -carboline alkaloids from *Stellaria dichotoma* var. *lanceolata* involves the following conceptual steps:



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Caption: Conceptual workflow for the isolation of **Dichotomine B**.

Structural Elucidation

The chemical structure of **Dichotomine B** was determined using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for determining the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) provides information about the

fragmentation pattern, which helps in confirming the structure.

Table of Spectroscopic Data (Hypothetical Representation)

A complete, officially published dataset was not found in the search results. The following is a representative table structure.

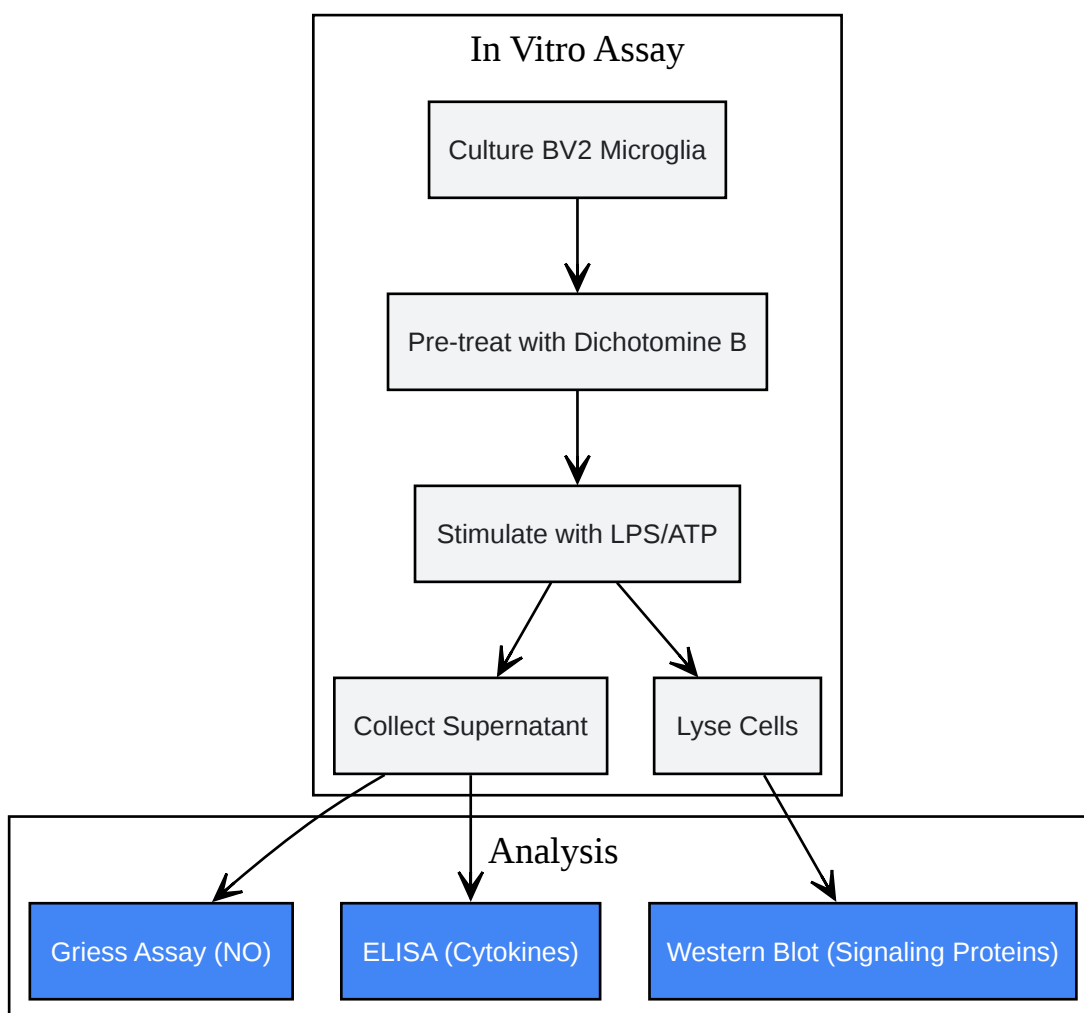
Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm, J in Hz)
1
3
4
...

Anti-Neuroinflammatory Activity Assay in BV2 Microglia

The following protocol outlines a typical experiment to assess the anti-neuroinflammatory effects of **Dichotomine B**.

- **Cell Culture:** BV2 microglia are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Treatment:** Cells are pre-treated with various concentrations of **Dichotomine B** for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) and ATP (e.g., 5 mM) to induce an inflammatory response.
- **Measurement of Inflammatory Mediators:**
 - **Nitric Oxide (NO) Production:** The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess assay.
 - **Pro-inflammatory Cytokine Levels:** The levels of IL-6, IL-1β, and TNF-α in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

- Western Blot Analysis:
 - Cell lysates are prepared to extract total proteins.
 - Proteins are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is incubated with primary antibodies against proteins in the TLR4/MyD88-mTOR pathway (e.g., TLR4, MyD88, p-mTOR, mTOR).
 - Following incubation with a secondary antibody, the protein bands are visualized and quantified.



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Caption: Experimental workflow for assessing the anti-neuroinflammatory activity of **Dichotomine B**.

Conclusion and Future Directions

Dichotomine B is a promising natural product with well-documented anti-neuroinflammatory properties. Its ability to modulate the TLR4/MyD88-mTOR signaling pathway highlights its potential as a therapeutic lead for neurodegenerative and inflammatory diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its efficacy in in vivo models of disease. The development of a total synthesis method for **Dichotomine B** would also be beneficial for ensuring a consistent and scalable supply for future studies and potential clinical applications.

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